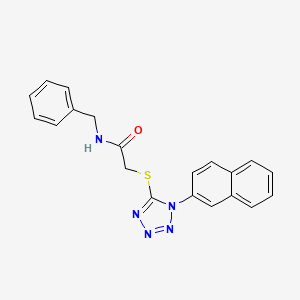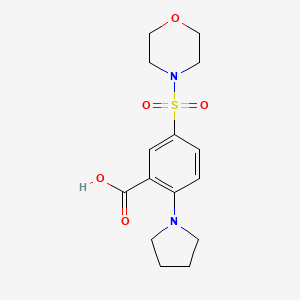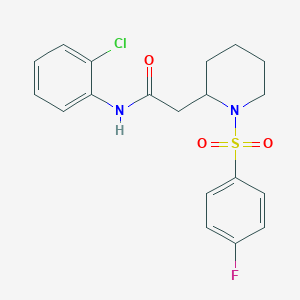
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound with the molecular formula C23H20N2O2 and a molecular weight of 356.43 g/mol This compound is notable for its unique structure, which combines a fluorenyl group with a tetrahydroquinoxaline moiety
Méthodes De Préparation
The synthesis of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized by reacting fluorenylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form fluorenylmethyl chloride.
Coupling with Tetrahydroquinoxaline: The fluorenylmethyl chloride is then reacted with 1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid in the presence of a base, such as triethylamine, to form the desired ester linkage.
Analyse Des Réactions Chimiques
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux conditions, and the use of catalysts or bases as needed.
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions of the target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate include:
(9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound has a similar fluorenylmethyl group but differs in the heterocyclic component, which is a piperidine rather than a tetrahydroquinoxaline.
9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: This compound also features a fluorenylmethyl group but is linked to a different carbamate structure.
The uniqueness of this compound lies in its specific combination of the fluorenyl and tetrahydroquinoxaline moieties, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBLSLIYIFDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)


![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)



![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)
![Tert-butyl 6-[(prop-2-enoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2761987.png)
